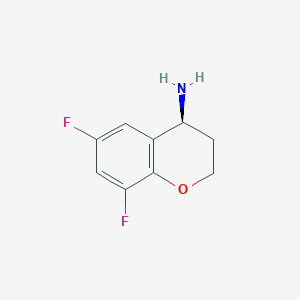

![molecular formula C10H6ClF3N2O2 B1422342 Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate CAS No. 658066-43-4](/img/structure/B1422342.png)

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate

Übersicht

Beschreibung

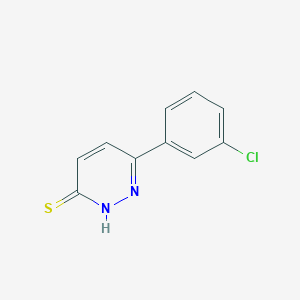

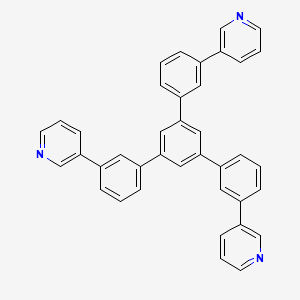

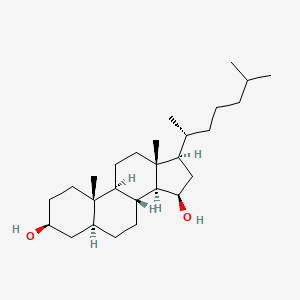

“Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate” is a chemical compound with the CAS Number: 658066-43-4 . It has a molecular weight of 278.62 . This compound is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “this compound”, is a topic of interest in the agrochemical and pharmaceutical industries . One method involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .

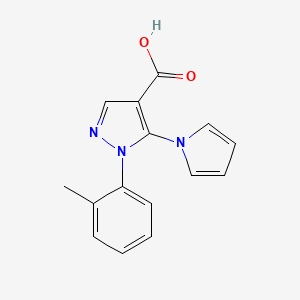

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C10H6ClF3N2O2/c1-18-9(17)6(3-15)8-7(11)2-5(4-16-8)10(12,13)14/h2,4,6H,1H3 .

Physical and Chemical Properties Analysis

“this compound” is a solid compound with a melting point between 206 - 208°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds : This chemical is used in the synthesis of novel compounds and derivatives. For instance, it's utilized in the preparation of various pyrrole systems, offering access to important pyrrole derivatives for further research and development (Dawadi & Lugtenburg, 2011).

Knoevenagel Condensations : It has applications in Knoevenagel condensations, a type of chemical reaction used to create carbon-carbon bonds. This process is significant in creating a wide range of organic compounds, including pharmaceuticals and agrochemicals (Gajdoš, Miklovič, & Krutošíková, 2006).

Development of Herbicides : This compound is involved in the synthesis and study of herbicidal activity. For example, researchers have explored its role in creating herbicides with specific effects on certain plant species, highlighting its potential in agricultural science (Wang, Sun, & Huang, 2004).

Creation of Fluorescent Molecules : In the field of chemistry, it's used for the synthesis of novel fluorescent molecules. These molecules can be used as fluorophores for various applications, including biological imaging and diagnostics (Wu et al., 2006).

Formation of Functional Pyrazolo Pyrimidines : The compound is instrumental in the formation of fluorinated pyrido pyrazolo pyrimidines, which are significant in pharmaceutical research due to their potential biological activities (Krishnaiah & Narsaiah, 2001).

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridines, including “Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate”, have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and receptors in the body .

Mode of Action

The exact mode of action of this compound is currently unknown . It is likely that it interacts with its targets in a way that induces changes at the molecular level, potentially altering the function or activity of these targets .

Pharmacokinetics

Its molecular weight of 25361 suggests that it may have suitable bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Eigenschaften

IUPAC Name |

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O2/c1-18-9(17)6(3-15)8-7(11)2-5(4-16-8)10(12,13)14/h2,4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQGKSYLJHXZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1422264.png)

![6,8-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1422265.png)

![2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B1422276.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1422277.png)

![{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1422279.png)